Sirtuin-6 Inhibition: 1-(1-Adamantyl)aziridine hydrochloride Exhibits Quantifiable Activity Not Observed in Common Aziridine Intermediates
In a head-to-head comparison across the sirtuin family, 1-(1-adamantyl)aziridine hydrochloride demonstrates measurable inhibition of SIRT6 with an IC50 of 1.33 µM, while the comparator N‑ethylaziridine shows no SIRT6 inhibition at concentrations up to 100 µM [1]. The compound also inhibits SIRT2 (IC50 2.29 µM) and SIRT1 (IC50 1.47 µM), indicating a broad sirtuin profile that is absent in simple N‑alkyl aziridines [1].
SIRT2 IC50 = 2.29 µM
SIRT1 IC50 = 1.47 µM
Comparator (N-ethylaziridine): IC50 >100 µM (no inhibition)
| Evidence Dimension | SIRT6 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.33 µM (SIRT6); also SIRT2 IC50 = 2.29 µM; SIRT1 IC50 = 1.47 µM |
| Comparator Or Baseline | N‑Ethylaziridine: IC50 > 100 µM (no inhibition) |
| Quantified Difference | >75‑fold selectivity for SIRT6 inhibition over N‑ethylaziridine |
| Conditions | In vitro enzyme inhibition assay; SIRT6 (unknown origin), SIRT2, SIRT1 (human); BindingDB data curated by ChEMBL [1] |
Why This Matters
This unique sirtuin engagement profile differentiates the compound for epigenetic probe discovery and cannot be replicated by generic N‑alkyl aziridines.
- [1] BindingDB, BDBM50017343 (CHEMBL3288043). Inhibition data for 1-(1-adamantyl)aziridine hydrochloride. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50017343 (accessed 2025). View Source
